3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)
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Overview
Description
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a pyridine ring with two indole moieties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) typically involves the condensation of 5-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties, which are highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs for the treatment of diseases such as cancer, viral infections, and bacterial infections .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) involves its interaction with specific molecular targets in biological systems. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Similar structure but lacks the methyl group on the indole moieties.
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-pyrrole): Similar structure but contains pyrrole instead of indole.
Uniqueness: The presence of both the pyridine ring and the methyl-substituted indole moieties in 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds and enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
57637-71-5 |
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Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-3-5-22-18(11-15)20(13-26-22)24(17-7-9-25-10-8-17)21-14-27-23-6-4-16(2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
InChI Key |
PDLFLKOGMCDULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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